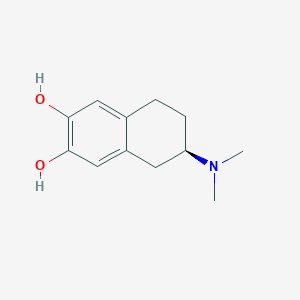
8-Hydroxy-4-methylquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-4-methylquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 8th position, a methyl group at the 4th position, and a carboxylic acid group at the 7th position on the quinoline ring. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4-methylquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the condensation of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification using dilute hydrochloric acid . This method yields quinoline-4-carboxylic acids, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-4-methylquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-7-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form quinoline-7-methanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the 5th and 6th positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitric acid.
Major Products Formed
Oxidation: Quinoline-7-carboxylic acid derivatives.
Reduction: Quinoline-7-methanol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
8-Hydroxy-4-methylquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and metal chelation.
Medicine: Investigated for its potential cytoprotective and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-4-methylquinoline-7-carboxylic acid involves its ability to chelate metal ions and inhibit specific enzymes. The hydroxyl group at the 8th position and the carboxylic acid group at the 7th position play crucial roles in these interactions. The compound can form stable complexes with metal ions, which can interfere with metal-dependent biological processes . Additionally, it can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups, making it less versatile in certain applications.
4-Methylquinoline: Lacks the hydroxyl and carboxylic acid groups, reducing its ability to chelate metal ions.
Quinoline-7-carboxylic acid: Lacks the hydroxyl and methyl groups, affecting its chemical reactivity and biological activity.
Uniqueness
8-Hydroxy-4-methylquinoline-7-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and carboxylic acid) on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-hydroxy-4-methylquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-4-5-12-9-7(6)2-3-8(10(9)13)11(14)15/h2-5,13H,1H3,(H,14,15) |
InChI Key |
ZUIKZEOQFIKERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NC=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



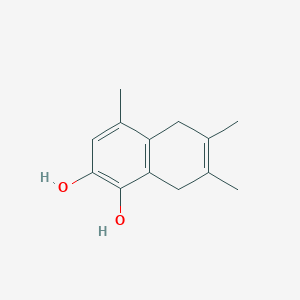

![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)
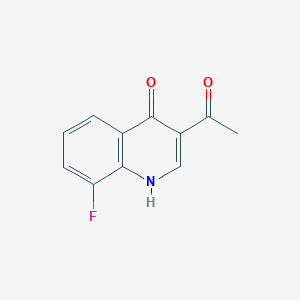


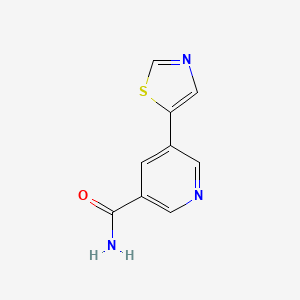

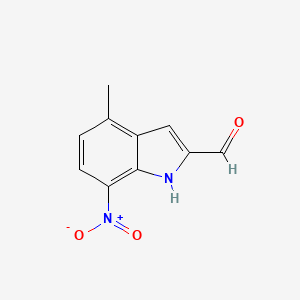
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
